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molecular formula C15H12FN3O2 B8322531 4-(2-Fluoro-pyridin-3-yl)-6,7-dimethoxy-quinazoline

4-(2-Fluoro-pyridin-3-yl)-6,7-dimethoxy-quinazoline

Cat. No. B8322531
M. Wt: 285.27 g/mol
InChI Key: KWFLHSVLJIDFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476434B2

Procedure details

4-Chloro-6,7-dimethoxy-quinazoline (250 mg, 1.11 mmol), 2-fluoropyridine-3-boronic acid (173 mg, 1.22 mmol), Pd(PPh3)4 (128 mg, 0.11 mmol), DME (4.0 mL) and 1 M NaHCO3 (1.0 mL) were reacted in a manner similar to Example 72. MS m/z=286 [M+1]+. Calc'd for C15H12FN3O2: 285.28.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
128 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[F:16][C:17]1[C:22](B(O)O)=[CH:21][CH:20]=[CH:19][N:18]=1.C([O-])(O)=O.[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[F:16][C:17]1[C:22]([C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][N:3]=2)=[CH:21][CH:20]=[CH:19][N:18]=1 |f:2.3,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
173 mg
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
128 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=NC=CC=C1C1=NC=NC2=CC(=C(C=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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